molecular formula C18H22N4O3 B2917063 N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034361-17-4

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2917063
CAS No.: 2034361-17-4
M. Wt: 342.399
InChI Key: RAMTZACDAMEOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (CAS# 2034620-36-3) is a synthetic small molecule with a molecular weight of 342.4 g/mol and a molecular formula of C18H22N4O3 . This compound features a pyrrolidine-1-carboxamide core that is strategically substituted with a pyrimidin-4-yloxy group at the 3-position and a 4-methoxyphenethyl chain on the nitrogen atom . While the precise biological profile of this specific isomer is under investigation, its structure combines key pharmacophores that are prevalent in neuroactive and bioactive compounds. The 4-methoxyphenethyl moiety is a common structural element in ligands that target aminergic G-protein coupled receptors (GPCRs) and transporters, suggesting potential research applications in the fields of neuroscience and neuropharmacology . Furthermore, the pyrimidine ring is a privileged scaffold in medicinal chemistry, often contributing to interactions with enzyme active sites, such as those of kinases or other hydrolases . Researchers can leverage this compound as a valuable chemical tool to explore novel biological targets, particularly in the study of lipid signaling pathways like those involving endocannabinoids or serotonergic systems . The synthetic route to this molecule involves enantioselective construction of the pyrrolidine core, followed by installation of the pyrimidin-4-yloxy group and final carboxamide formation via coupling reactions, ensuring a high-quality product for research purposes . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-10-20-18(23)22-11-8-16(12-22)25-17-7-9-19-13-21-17/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMTZACDAMEOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, a pyrimidine moiety, and a methoxyphenethyl group. Its molecular formula is C24H28N4O2C_{24}H_{28}N_{4}O_{2}, which indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting various cancer types. For instance, derivatives with similar structural features have shown potent inhibitory effects against kinases implicated in cancer progression, such as FLT3 and CDK kinases.

  • Case Study : A related compound demonstrated an IC50 value of 0.008 μM against MV4-11 cells, indicating strong antiproliferative activity and a mechanism involving apoptosis induction through the inhibition of retinoblastoma phosphorylation and downstream signaling pathways (e.g., FLT3, ERK, AKT) .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to diseases such as cancer.

Kinase Target IC50 (μM) Mechanism of Action
FLT30.008Inhibition of cell proliferation
CDK2<0.01Induction of apoptosis through cell cycle arrest
CDK4<0.01Similar mechanisms as CDK2

These findings indicate that the compound could be developed further for therapeutic applications in oncology.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that compounds with similar frameworks exhibit antimicrobial activities. The presence of specific functional groups may enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

  • Research Findings : A study on benzoylthiourea derivatives indicated that modifications in structure led to varying degrees of antibacterial activity, suggesting that similar strategies could be applied to optimize this compound for antimicrobial purposes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing biological activity. The incorporation of different substituents can significantly alter the potency and selectivity of the compound.

Key Findings

  • Pyrimidine Moiety : The inclusion of a pyrimidine ring has been shown to enhance kinase inhibition.
  • Methoxy Group : The methoxyphenethyl group may improve solubility and bioavailability.
  • Pyrrolidine Ring : This structural feature contributes to the overall stability and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Carboxamide Backbones

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
  • Structure : Features a pyrrolidine carboxamide with a 4-chlorophenyl substituent.
  • Key Differences : Lacks the pyrimidin-4-yloxy group and 4-methoxyphenethyl chain present in the target compound.
  • Properties : Exhibits intermolecular N–H⋯O hydrogen bonding in its crystal structure, influencing solubility and stability .
(S)-N-(tert-butyl)-2-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxamide
  • Structure : Contains a pyrrolidine carboxamide with an imidazo-pyridazine substituent.
  • Key Differences : Replaces the pyrimidin-4-yloxy group with a heterocyclic imidazo-pyridazine system.
JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide)
  • Structure : Combines a pyridinecarboxamide with a piperazine-tetrahydrofuran system.
  • Key Differences : Uses a pyridine ring instead of pyrrolidine and lacks the pyrimidinyloxy group.
  • Applications : Screened for CNS activity, emphasizing the pharmacological versatility of carboxamide derivatives .

Compounds with Pyrimidine/Pyrrolidine Hybrid Scaffolds

N-((1R,3S)-3-(5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-ylamino)cyclohexyl)pyrrolidine-1-carboxamide
  • Structure : Integrates a pyrrolidine carboxamide with a fluoro-pyrimidine-pyrrolopyridine system.
  • Key Differences : Incorporates a fused pyrrolopyridine ring, enhancing planar aromaticity compared to the methoxyphenethyl group in the target compound.
  • Synthesis : Highlights scalable methods for pyrimidine-pyrrolidine hybrids, relevant for antiviral drug development .
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
  • Structure : Combines pyrrolidine with pyridazine and pyrimidine sulfonamide groups.
  • Key Differences : Substitutes pyrimidin-4-yloxy with pyridazine and sulfonamide functionalities.
  • Physicochemical Data : Molecular weight = 439.5 g/mol; formula = C20H21N7O3S. Lack of solubility data limits direct comparison .

Solid-State Forms and Salt Derivatives

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
  • Structure : Includes a trifluoroethyl-pyrrolidine carboxamide with morpholine and pyridine substituents.
  • Key Differences : Trifluoroethyl group enhances lipophilicity compared to the methoxyphenethyl group.
  • Solid-State Properties : Patent data emphasize polymorph stability and salt formation strategies for improved bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound Pyrrolidine 3-(pyrimidin-4-yloxy), 1-(4-methoxyphenethyl) Not available Potential kinase/GPCR modulation (inferred from structural class)
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Pyrrolidine 1-(4-chlorophenyl) ~210 (estimated) Hydrogen-bonded crystal structure
JNJ-47965567 Pyridine Phenylthio, piperazine-tetrahydrofuran ~450 (estimated) CNS activity screening
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Pyrrolidine Pyridazine, sulfamoyl 439.5 Structural hybrid with pyridazine

Research Findings and Implications

  • Substituent Effects : The 4-methoxyphenethyl group in the target compound likely enhances blood-brain barrier penetration compared to chlorophenyl or trifluoroethyl derivatives .
  • Heterocyclic Modifications : Pyrimidin-4-yloxy groups improve binding to ATP pockets in kinases, while pyridazine or imidazo-pyridazine systems may alter selectivity .
  • Synthetic Challenges : Scalable synthesis routes for pyrimidine-pyrrolidine hybrids (e.g., via Suzuki coupling or palladium catalysis) are critical for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.